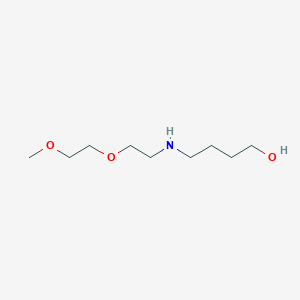

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

Description

Properties

IUPAC Name |

4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVLIACSFNYSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCNCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

An In-Depth Technical Guide to the Chemical Structure and Properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol[1]

Executive Summary

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS: 1248098-50-1) is a specialized heterobifunctional linker intermediate used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] Characterized by a secondary amine core flanked by a hydrophilic polyethylene glycol (PEG) short chain (mPEG2) and a reactive hydroxybutyl tail, this molecule serves as a critical "solubility modulator" in medicinal chemistry. Its amphiphilic nature allows researchers to fine-tune the physicochemical properties (LogP, tPSA) of hydrophobic drug candidates while providing a versatile handle for bioconjugation.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification

-

IUPAC Name: 4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol[1][2]

-

Common Names: N-(2-(2-Methoxyethoxy)ethyl)-4-aminobutanol; mPEG2-amino-butyl-alcohol

-

CAS Number: 1248098-50-1[2]

-

Molecular Formula: C

H -

Molecular Weight: 191.27 g/mol

-

SMILES: COCCOCCNCCCCO

Structural Architecture

The molecule is composed of three distinct functional domains, each serving a specific role in drug design:

| Domain | Structure Fragment | Function in Drug Design |

| Hydrophilic Tail | Solubility Enhancement: The mPEG2 (diethylene glycol monomethyl ether) motif disrupts crystal packing and increases aqueous solubility via hydrogen bonding. | |

| Linker Core | Ionizable Handle: The secondary amine (pKa ~9.8–10.2) is protonated at physiological pH, improving solubility and providing a site for further functionalization (e.g., alkylation to tertiary amine). | |

| Reactive Head | Conjugation Site: The primary hydroxyl group serves as a nucleophile or can be activated (e.g., to a tosylate, mesylate, or aldehyde) for attachment to a ligand or warhead. |

Part 2: Physicochemical Properties

Understanding the physicochemical profile is essential for predicting how this linker influences the pharmacokinetics (PK) of a final drug conjugate.

| Property | Value (Predicted/Experimental) | Significance |

| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic nature requires storage under inert gas. |

| Boiling Point | ~280°C (at 760 mmHg) | High boiling point indicates stability under standard reflux conditions. |

| pKa (Base) | 9.8 ± 0.5 | The secondary amine is basic; it will form salts with acids (e.g., HCl, TFA), which is useful for purification. |

| LogP | -0.3 to 0.1 | The negative/low LogP confirms hydrophilicity, crucial for reducing the lipophilicity of PROTAC complexes. |

| Polar Surface Area (PSA) | ~41 Ų | Moderate PSA supports membrane permeability when incorporated into larger constructs. |

| Solubility | Soluble in Water, DMSO, MeOH, DCM | Highly versatile for synthesis in both aqueous and organic phases. |

Part 3: Synthesis & Manufacturing Methodologies

To ensure high purity and prevent the formation of tertiary amine byproducts (over-alkylation), Reductive Amination is the preferred industrial route over direct alkylation.

Protocol: Reductive Amination (Recommended)

This method couples 4-aminobutanol with 2-(2-methoxyethoxy)acetaldehyde (or an equivalent masked aldehyde).

Reagents:

-

Carbonyl: 2-(2-methoxyethoxy)acetaldehyde (1.0 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Solvent: Dichloroethane (DCE) or THF

-

Acid Catalyst: Acetic Acid (cat.)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-aminobutanol and 2-(2-methoxyethoxy)acetaldehyde in anhydrous DCE. Add catalytic acetic acid to facilitate imine formation. Stir at room temperature for 1 hour.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent exotherms.

-

Quenching: Stir overnight at RT. Quench with saturated NaHCO

. -

Extraction: Extract with DCM (3x). The product partitions into the organic layer due to the butyl chain, while inorganic salts remain in the aqueous phase.

-

Purification: Concentrate and purify via flash column chromatography (Eluent: DCM/MeOH with 1% NH

OH) to isolate the secondary amine.

Alternative Route: Nucleophilic Substitution

-

Reactants: mPEG2-Tosylate + Excess 4-Aminobutanol.

-

Drawback: Requires a large excess of amine to prevent the formation of the tertiary amine (bis-alkylation).

Figure 1: Preferred synthetic pathway via Reductive Amination to ensure selectivity for the secondary amine.

Part 4: Applications in Drug Development

PROTAC Linker Design

In PROTAC (Proteolysis Targeting Chimera) development, the linker length and composition are critical for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

-

Role: This molecule acts as a "capped" PEG linker. The hydroxyl group is converted to a leaving group (e.g., -OTs, -I) to attach to an E3 ligase ligand (like Thalidomide or VHL ligand).

-

Mechanism: The secondary amine can be left as-is to provide a protonatable site (increasing solubility) or alkylated to remove the hydrogen bond donor.

Antibody-Drug Conjugates (ADCs)

-

Spacer Utility: The mPEG2 unit acts as a hydrophilic spacer, reducing the aggregation of hydrophobic payloads (e.g., PBD dimers, auristatins).

-

Cleavability: While this specific linker is non-cleavable, it is often used in conjunction with cleavable motifs (e.g., Val-Cit dipeptides) to improve the overall physicochemical properties of the payload.

Figure 2: Workflow for incorporating the linker into a PROTAC system.

Part 5: Analytical Characterization & Quality Control

To validate the identity and purity of the compound, the following analytical methods are standard:

-

1H NMR (Chloroform-d):

-

Diagnostic Signals:

-

~3.35 ppm (s, 3H): Methoxy group (

-

~3.5-3.7 ppm (m): PEG backbone protons (

-

~2.6-2.7 ppm (t): Methylene protons adjacent to the amine (

-

~3.6 ppm (t): Methylene protons adjacent to the hydroxyl (

- ~1.6 ppm (m): Internal methylene protons of the butyl chain.

-

~3.35 ppm (s, 3H): Methoxy group (

-

-

Mass Spectrometry (LC-MS):

-

Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Ion:

. -

Fragmentation: Loss of water (

) or PEG fragments may be observed.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA (Amine requires acidic buffer to prevent tailing).

-

Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is required as the molecule lacks a strong UV chromophore.

-

Part 6: Handling, Stability & Safety

-

Storage: Store at -20°C under nitrogen or argon. The secondary amine is prone to oxidation (N-oxide formation) and carbonate formation upon exposure to atmospheric CO

. -

Hygroscopicity: The PEG chain makes the molecule hygroscopic. Always equilibrate to room temperature before opening the vial to prevent water condensation.

-

Safety: Treat as a skin and eye irritant. Use standard PPE (gloves, goggles, lab coat).

References

-

Jiehua Pharma. (n.d.). 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol Product Details. Retrieved from

-

BenchChem. (2025).[7] An In-depth Technical Guide to the Chemical Properties of Polyethylene Glycol Linkers. Retrieved from

-

BroadPharm. (n.d.). m-PEG2-NHS ester and Heterobifunctional PEG Linkers. Retrieved from

-

PubChem. (2025). Compound Summary: 4-Aminobutan-1-ol (Precursor).[6] Retrieved from

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from

Sources

- 1. 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 2. 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - Alkyls - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 3. researchgate.net [researchgate.net]

- 4. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

An In-depth Technical Guide A Framework for the Experimental and Computational Characterization of the Thermodynamic Properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for determining the core thermodynamic properties of the molecule 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS No: 1248098-50-1)[1]. As a functionalized amino alcohol used as a synthetic building block in drug development, a thorough understanding of its thermodynamic characteristics—such as enthalpy of formation, heat capacity, and phase behavior—is critical for process optimization, reaction modeling, safety assessment, and predicting physicochemical properties like solubility. Given the absence of extensive published data for this specific compound, this guide provides a validated roadmap for both experimental measurement and computational prediction of these essential parameters. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and combustion calorimetry, alongside a robust workflow for in silico prediction using Density Functional Theory (DFT). This dual approach ensures a self-validating system, providing the high-quality, reliable data required for advanced research and development.

Introduction: The Imperative for Thermodynamic Characterization

The molecule 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a complex organic building block featuring primary alcohol, secondary amine, and ether functionalities. Such polyfunctional compounds are of significant interest in medicinal chemistry and materials science. Amino alcohols, as a class, are known for their high boiling points, water solubility, and dual reactivity, making them versatile intermediates[2]. The thermodynamic properties of this specific molecule are fundamental to its application:

-

Standard Enthalpy of Formation (ΔfH°): This is the cornerstone of thermochemistry, defining the energy landscape of any chemical reaction involving the molecule. It is essential for calculating reaction enthalpies, predicting equilibrium constants, and conducting process safety assessments (e.g., calculating adiabatic temperature rise).[3][4]

-

Heat Capacity (Cp): Represents the ability of the substance to store thermal energy. Knowledge of Cp is critical for designing heating and cooling systems in chemical reactors, for thermal hazard analysis, and for calculating changes in enthalpy and entropy with temperature.[5]

-

Phase Transitions: The melting point (Tm), enthalpy of fusion (ΔHfus), and any glass transition temperatures (Tg) are vital for material handling, formulation, purification (e.g., crystallization), and storage.[6]

This guide provides the necessary protocols for researchers to generate this data with high fidelity, bridging the current information gap.

Part I: Experimental Determination of Thermodynamic Properties

The accuracy of any thermodynamic measurement is contingent on the purity of the analyte. Before commencing the protocols below, the purity of the 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol sample must be verified (>99%) using standard analytical techniques such as NMR, HPLC, and GC-MS.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is the primary method for determining heat capacity and characterizing thermal transitions like melting and glass transitions.[7]

This protocol is a three-step method designed to ensure accuracy by correcting for instrumental bias and calibrating against a known standard.[8][9]

-

Step 1: Baseline Measurement:

-

Place an empty, hermetically sealed aluminum crucible in both the sample and reference positions of the DSC cell.

-

Equilibrate the system at the starting temperature (e.g., 25°C).

-

Heat the cell at a constant rate (e.g., 10-20 K/min) through the desired temperature range.[5] This run establishes the instrumental baseline heat flow.

-

-

Step 2: Standard Measurement:

-

Accurately weigh a certified sapphire (α-Al2O3) standard and place it in the sample crucible. Keep the reference crucible empty.

-

Repeat the exact temperature program from Step 1. Sapphire is used because its heat capacity is well-characterized and stable over a broad temperature range.[9]

-

-

Step 3: Sample Measurement:

-

Replace the sapphire standard with an accurately weighed sample of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol.

-

Repeat the identical temperature program a final time.

-

-

Data Analysis:

-

The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation: Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard where DSC is the heat flow signal and m is the mass.

-

This analysis directly compares the heat flow to the sample against the heat flow to the standard, yielding a precise Cp value.[8]

-

-

Melting Point (Tm) & Enthalpy of Fusion (ΔHfus): An endothermic peak on the DSC thermogram indicates melting. The peak onset provides the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.[6]

-

Glass Transition (Tg): A step-like change in the baseline of the DSC signal indicates a glass transition, which is characteristic of amorphous solids undergoing a change in heat capacity.[6]

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is derived from the experimentally measured standard enthalpy of combustion (ΔcH°) using Hess's Law.[4] This involves the complete oxidation of the compound in a high-pressure oxygen environment within a device called a bomb calorimeter.

-

Calibration:

-

Calibrate the calorimeter by combusting a certified standard of known combustion energy, typically benzoic acid. This determines the heat capacity of the calorimeter system (Ccal).

-

-

Sample Preparation:

-

Accurately weigh a sample of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol into a crucible.

-

Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.

-

-

Combustion:

-

Place the crucible in the bomb, add a small, known amount of water (to ensure H2O product is liquid), and seal.

-

Pressurize the bomb with high-purity oxygen (e.g., 30 atm).

-

Immerse the bomb in the water-filled calorimeter jacket and allow the system to reach thermal equilibrium.

-

Ignite the sample by passing a current through the fuse wire and record the temperature change of the water jacket over time.

-

-

Data Analysis and Calculation:

-

The total heat released (q_total) is calculated from the temperature rise (ΔT) and Ccal.

-

Corrections are made for the heat released by the fuse wire ignition and for the formation of nitric acid from the nitrogen in the sample and atmosphere.

-

The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat release per mole of sample.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using the combustion reaction stoichiometry (C11H25NO3) and Hess's Law[3]: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants) ΔfH°(Sample) = [11ΔfH°(CO2, g) + 12.5ΔfH°(H2O, l)] - ΔcH°(Sample) (Note: The ΔfH° of N2(g) and O2(g) are zero by definition)[4]

-

Part II: Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful, complementary approach for determining thermodynamic properties, especially for novel molecules or for validating experimental results.[10][11]

First-Principles Prediction via Density Functional Theory (DFT)

DFT offers a robust balance of computational accuracy and efficiency for calculating molecular properties.[11][12] The workflow predicts gas-phase thermodynamic data by calculating the vibrational frequencies of the optimized molecular structure.

-

Step 1: Molecular Structure Creation:

-

Construct the 3D structure of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol using molecular modeling software.

-

-

Step 2: Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest-energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set. This step is crucial as all subsequent calculations depend on the correct minimum-energy structure.

-

-

Step 3: Frequency Calculation:

-

Using the optimized geometry, perform a frequency calculation at the same level of theory. This step serves two purposes:

-

Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Data Generation: The calculation yields the vibrational, rotational, and translational contributions to the molecule's energy.

-

-

-

Step 4: Extraction of Thermodynamic Data:

-

The output of the frequency calculation is used by the quantum chemistry software to automatically compute key thermodynamic properties at a standard temperature (298.15 K) and pressure (1 atm), including:

-

Zero-point vibrational energy (ZPVE)

-

Enthalpy (H)

-

Entropy (S)

-

Gibbs Free Energy (G)

-

-

Rapid Estimation via Group Contribution Methods

Group contribution methods provide a fast, empirical way to estimate thermodynamic properties like enthalpy of formation.[13] These methods work by dissecting the molecule into its constituent functional groups and summing their pre-defined, empirically derived contributions. While less accurate than DFT, they are excellent for preliminary estimates or for cross-validating other methods.

Summary of Key Thermodynamic Data

The combination of these experimental and computational methods will yield a comprehensive dataset for 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, which can be summarized as follows:

| Thermodynamic Property | Symbol | Experimental Method | Computational Method | Standard Units |

| Standard Enthalpy of Formation | ΔfH° | Combustion Calorimetry | DFT (via atomization) | kJ/mol |

| Specific Heat Capacity | Cp | Differential Scanning Calorimetry (DSC) | DFT (from frequency calc.) | J/(g·K) |

| Standard Molar Entropy | S° | - | DFT (from frequency calc.) | J/(mol·K) |

| Melting Temperature | Tm | Differential Scanning Calorimetry (DSC) | - | °C or K |

| Enthalpy of Fusion | ΔHfus | Differential Scanning Calorimetry (DSC) | - | kJ/mol |

| Glass Transition Temperature | Tg | Differential Scanning Calorimetry (DSC) | - | °C or K |

Conclusion

A complete understanding of the thermodynamic properties of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is essential for its effective and safe use in research and drug development. In the absence of published data, a systematic approach combining rigorous experimental techniques and first-principles computational methods is required. The protocols detailed in this guide for Differential Scanning Calorimetry, combustion calorimetry, and Density Functional Theory provide a robust, self-validating framework for researchers to generate the high-quality data necessary for process modeling, safety analysis, and advancing pharmaceutical science.

References

-

Title: Differential scanning calorimetry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY Source: ResearchGate URL: [Link]

-

Title: Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter Source: Idaho National Laboratory URL: [Link]

-

Title: Precise Determination of the Specific Heat by Means of DSC Source: NETZSCH-Gerätebau GmbH URL: [Link]

-

Title: Computational predictions of energy materials using density functional theory Source: ResearchGate URL: [Link]

-

Title: Six Methods for Estimating the Formation Enthalpy of Organic Compounds Source: Journal of Pyrotechnics Archive URL: [Link]

-

Title: Non-covalent interactions in aminoalcohols: Quantification of the intra-molecular hydrogen bond strength from the enthalpy of vaporization and quantum chemistry Source: ScienceDirect URL: [Link]

-

Title: Thermodynamic Studies on Amino Acid Solvation in some Aqueous Alcohols Source: ResearchGate URL: [Link]

-

Title: Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Super easy way to compute phonon & thermodynamic properties with Phonopy & DFT: Automatic approach. Source: YouTube URL: [Link]

-

Title: Standard enthalpy of formation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning Source: ACS Publications URL: [Link]

-

Title: Thermodynamics of aromatic amino acid solvation and the solute– Alcohol interactions in the highly aqueous water-tert-butanol binary mixtures Source: ResearchGate URL: [Link]

-

Title: 4-Amino-1-butanol - Physico-chemical Properties Source: ChemBK URL: [Link]

-

Title: A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials Source: MDPI URL: [Link]

-

Title: Computational predictions of energy materials using density functional theory Source: Nature Reviews Materials URL: [Link]

-

Title: Calculating chemical thermodynamics and transition states with DFT using Q-Chem Source: YouTube URL: [Link]

-

Title: 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol Source: ChemShut URL: [Link]

-

Title: A method to estimate the enthalpy of formation of organic compounds with chemical accuracy Source: ResearchGate URL: [Link]

Sources

- 1. 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol - Alkyls - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jpyro.co.uk [jpyro.co.uk]

- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. researchgate.net [researchgate.net]

- 11. eta.lbl.gov [eta.lbl.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

pKa values and basicity of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

An In-depth Technical Guide to the pKa Values and Basicity of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

Introduction: The Critical Role of pKa in Modern Drug Development

In the landscape of pharmaceutical sciences, the acid-base dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs the degree of ionization of a molecule at a given pH, a factor that profoundly influences its entire pharmacokinetic and pharmacodynamic profile. For drug development professionals, a deep understanding of a compound's pKa is not merely academic; it is a critical determinant of its success as a therapeutic agent. The ionization state impacts solubility, membrane permeability, protein binding, and the potential for specific molecular interactions at the target site.[1][2] Consequently, the ability to accurately predict and experimentally determine pKa values is an indispensable skill in the optimization of drug candidates, directly affecting their absorption, distribution, metabolism, and excretion (ADME).[3]

This guide provides a comprehensive analysis of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, a molecule featuring two key ionizable centers: a secondary amine and a primary alcohol. We will dissect its structural components to predict its acid-base behavior, provide detailed protocols for experimental verification, and discuss the profound implications of its pKa values for drug discovery applications.

Section 1: Structural Analysis and Basicity Prediction

The basicity of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol is primarily determined by the interplay of electronic effects originating from its distinct functional groups. The molecule possesses two sites susceptible to protonation/deprotonation under physiological conditions: the secondary amine nitrogen and the primary alcohol oxygen.

The Secondary Amine: The Primary Basic Center

The lone pair of electrons on the nitrogen atom of the secondary amine makes it the principal basic center of the molecule. In an aqueous environment, this amine will exist in equilibrium with its protonated, cationic form (a tertiary ammonium ion). The position of this equilibrium, and thus the strength of the base, is defined by the pKa of its conjugate acid.

Several structural features modulate the electron density on this nitrogen and thereby its basicity:

-

Alkyl Substitution: The nitrogen is bonded to two separate carbon chains. In general, alkyl groups are electron-donating (+I inductive effect), which increases the electron density on the nitrogen, making the lone pair more available to accept a proton and thus increasing the amine's basicity.[4][5] Secondary amines are typically more basic than primary amines due to the presence of two such groups.[6]

-

Inductive Effects of Heteroatoms: The molecule contains three ether oxygen atoms and one hydroxyl oxygen. Oxygen is more electronegative than carbon and exerts an electron-withdrawing (-I) inductive effect. This effect pulls electron density away from the nitrogen center through the sigma bonds, which destabilizes the conjugate acid and reduces the amine's basicity.[7][8]

-

The hydroxyl group on the butanol chain is four bonds away from the nitrogen (at the γ-position). The inductive effect weakens significantly with distance, but a hydroxyl group at the gamma position can still be expected to reduce the pKa by approximately 0.8 units compared to a simple alkyl substituent.[7]

-

The methoxyethoxyethyl chain contains two ether oxygens. Their cumulative electron-withdrawing effect will further decrease the basicity of the amine.

-

Based on these competing effects, we can predict the approximate pKa of the conjugate acid of the amine. A typical secondary amine like diethylamine has a pKa of around 11. The electron-withdrawing effects of the oxygen atoms in the two chains will lower this value. The predicted pKa for the simpler analog, 4-aminobutan-1-ol, is approximately 10.6-10.8 (for its conjugate acid). Given the additional electron-withdrawing ether chain in our target molecule, a slightly lower pKa is anticipated.

The Primary Alcohol: A Very Weak Acid

The hydroxyl group of the butan-1-ol moiety is a very weak acid, with an expected pKa well outside the physiological range. Aliphatic alcohols typically have pKa values in the range of 16-18, making them slightly less acidic than water.[9] The primary factor that could influence this pKa is the strong electron-withdrawing inductive effect of the nearby ammonium group (the protonated form of the amine) at acidic pH. This effect would stabilize the resulting alkoxide ion, thereby increasing the alcohol's acidity (lowering its pKa).[10][11] However, even with this influence, the pKa of the alcohol is predicted to remain very high. For the related compound 4-aminobutan-1-ol, a predicted pKa of 15.1 has been noted.[12]

Predicted pKa Values Summary

The predicted pKa values for the ionizable centers of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol are summarized below. These are estimates derived from structural analysis and comparison with analogs; experimental determination is required for definitive values.

| Ionizable Group | Type | Predicted pKa | Predominant Species at pH 7.4 |

| Amine (Conjugate Acid) | Secondary | ~10.0 - 10.5 | Protonated (Cationic) |

| Alcohol | Primary | ~15 - 16 | Neutral |

Section 2: Methodologies for Experimental pKa Determination

While computational tools and structural analysis provide valuable estimates, precise pKa values must be determined experimentally.[13][14][15] For a molecule like 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, potentiometric titration is the most direct and reliable method.

Potentiometric Titration

This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[16][17][18]

Experimental Protocol:

-

Preparation of Analyte Solution: Accurately weigh a sample of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol and dissolve it in deionized, CO2-free water to a known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[16]

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[19]

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated combination pH electrode and a magnetic stir bar. Purge the solution and headspace with an inert gas like nitrogen to prevent absorption of atmospheric CO2.[16]

-

Titration Procedure:

-

Begin by adding a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or automated titrator.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the expected equivalence point to capture the full titration curve.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this derivative curve corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point. At this point, the concentrations of the protonated and neutral amine are equal.[16] More advanced analysis can be done using nonlinear least-squares curve fitting.[20]

-

UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet or visible light absorption spectra.[21] It requires a chromophore to be in close proximity to the ionizable center.[22] Our target molecule lacks a significant chromophore, making this method less suitable than potentiometric titration. However, for compounds where it is applicable, the general workflow is as follows.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO). Dilute the stock solution to a constant final concentration in each of the prepared buffer solutions.[22]

-

Spectroscopic Measurement: Record the UV-Vis absorbance spectrum for each buffered solution over a relevant wavelength range.

-

Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against pH. The resulting sigmoidal curve can be analyzed to find the inflection point, which corresponds to the pKa.[21][23]

Section 3: Visualizing Influences and Workflows

Factors Influencing Basicity

The following diagram illustrates the key electronic effects influencing the ionizable centers of the molecule.

Caption: Key inductive effects influencing the basicity of the central amine.

Potentiometric Titration Workflow

This flowchart outlines the standardized procedure for determining pKa via potentiometry.

Caption: Standard experimental workflow for pKa determination by potentiometric titration.

Section 4: Implications for Drug Discovery and Development

Understanding the pKa of our target molecule (~10.0-10.5 for the amine) is paramount for predicting its behavior in a biological system.

-

Absorption and Bioavailability: The Henderson-Hasselbalch equation dictates the ratio of ionized to non-ionized drug. With a pKa of ~10.2, the amine will be >99% protonated (ionized) in the acidic environment of the stomach (pH 1-3) and the upper small intestine (pH ~6.5). This high degree of ionization generally leads to poor passive diffusion across the lipid membranes of the gastrointestinal tract.[24][25] This suggests the molecule may have low oral bioavailability unless its absorption is mediated by a transporter.

-

Solubility and Formulation: The protonated, cationic form of the molecule will form salts and be significantly more water-soluble than the neutral form.[2] This high aqueous solubility is advantageous for developing intravenous formulations but can be a challenge for oral dosage forms where both solubility and permeability are required.

-

Distribution: The ionization state heavily influences a drug's ability to cross biological membranes, including the blood-brain barrier (BBB).[1] As the molecule will be predominantly ionized at physiological blood pH (7.4), its passive diffusion into tissues and across the BBB will be limited. This could be a desirable property for a peripherally acting drug or a challenge to overcome for a CNS-targeted agent.

-

Target Binding: Many biological targets, such as G protein-coupled receptors (GPCRs), feature key acidic amino acid residues (e.g., aspartic acid) in their binding pockets.[1] The positively charged (protonated) form of the amine is often essential for forming a strong ionic bond, or salt bridge, with such residues, which can be a critical driver of binding affinity and potency.

Conclusion

The basicity of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol is dominated by its secondary amine, with a pKa predicted to be in the range of 10.0-10.5. This value is a delicate balance between the base-strengthening inductive effects of the alkyl chains and the base-weakening effects of the multiple oxygen atoms. The primary alcohol is, for all practical purposes in drug development, a non-acidic group. Accurate determination of the amine pKa via potentiometric titration is essential for any development program. The high pKa value indicates that the molecule will be predominantly protonated and water-soluble at physiological pH, a fact that carries profound and predictable consequences for its solubility, absorption, distribution, and target engagement. For the medicinal chemist and drug development scientist, leveraging this knowledge is key to rationally designing better medicines.

References

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

-

Quora. Why are primary amines less basic than secondary and tertiary amine?. Available from: [Link]

-

ChemistryStudent. Amines (A-Level). Available from: [Link]

-

Chemistry Stack Exchange. Why are secondary and tertiary amines more basic than primary amines?. Available from: [Link]

-

Master Organic Chemistry. Acidity and Basicity of Alcohols. Available from: [Link]

-

Alex, A., et al. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2(4), 370–373. Available from: [Link]

-

Xin Guang Chemistry. Comparison of the basicity of tertiary amines and secondary amines and primary amines. Available from: [Link]

-

Chemistry LibreTexts. 8.2: Properties of Alcohols and Phenols. Available from: [Link]

-

ChemBK. 4-aminobutan-1-ol. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Schrödinger. Macro-pKa. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Martell, A. E., et al. (2001). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 78(11), 1539. Available from: [Link]

-

Cambridge MedChem Consulting. (2011). Tuning the basicity of amines. Available from: [Link]

-

Rojas-Hernández, A., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 631-640. Available from: [Link]

-

Academia.edu. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2621–2637. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

-

Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

-

El-Ghazaly, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-848. Available from: [Link]

-

Drug Discovery Resources. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Liptak, M. D., & Schlegel, H. B. (2014). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 118(33), 6479–6487. Available from: [Link]

-

Baltruschat, M., et al. (2021). Open source application for small molecule pKa predictions. Zenodo. Available from: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 761, 1-13. Available from: [Link]

-

Ye, Z., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1203-1217. Available from: [Link]

-

Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1729-1733. Available from: [Link]

-

Al-Mokyna, A. H., & Al-Tamimi, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Available from: [Link]

-

Pearson. Rank the following alcohols in order of descending pKa value. Available from: [Link]

-

YouTube. (2022). Drug's pKa and its absorption. Available from: [Link]

-

University of Colorado Boulder. Chapter 24: Phenols. Available from: [Link]

-

AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?. Available from: [Link]

-

Wikipedia. Inductive effect. Available from: [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. What is the order of basicity of amines? | AAT Bioquest [aatbio.com]

- 6. quora.com [quora.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Inductive effect - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Rank the following alcohols in order of descending pKa value. Exp... | Study Prep in Pearson+ [pearson.com]

- 12. chembk.com [chembk.com]

- 13. acdlabs.com [acdlabs.com]

- 14. schrodinger.com [schrodinger.com]

- 15. chemaxon.com [chemaxon.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. pubs.acs.org [pubs.acs.org]

- 21. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 22. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ishigirl.tripod.com [ishigirl.tripod.com]

- 24. youtube.com [youtube.com]

- 25. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

A Technical Guide to the Solubility of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol in Organic Solvents

Abstract

Understanding the solubility of chemical compounds is a cornerstone of process development, formulation science, and analytical chemistry. This is particularly true for complex molecules such as 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, which possesses multiple functional groups that dictate its interaction with various media. This technical guide provides an in-depth analysis of the solubility characteristics of this ether-amino-alcohol in a range of common organic solvents. We will explore the underlying physicochemical principles, present a robust experimental protocol for solubility determination, and discuss the interpretation of solubility data in the context of solvent properties. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of solute-solvent interactions to optimize their workflows.

Introduction and Physicochemical Profile

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is a multifunctional organic compound featuring a primary alcohol, a secondary amine, and two ether linkages. Its structure (Figure 1) suggests a molecule with significant polarity and the capacity for extensive hydrogen bonding.

-

Structure: HO-(CH₂)₄-NH-(CH₂)₂-O-(CH₂)₂-O-CH₃

-

Key Functional Groups:

-

Primary Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor.

-

Secondary Amine (-NH-): Acts as a hydrogen bond donor and acceptor; also provides a basic character.

-

Ether Linkages (-O-): Act as hydrogen bond acceptors.

-

Alkyl Chains: Contribute to the nonpolar character of the molecule.

-

The presence of these diverse functional groups makes predicting its solubility complex. The molecule has both hydrophilic (hydroxyl, amine, ethers) and lipophilic (alkyl backbone) regions, classifying it as amphiphilic. Its solubility behavior will be a direct consequence of the balance between these competing characteristics and the nature of the chosen solvent. Understanding this solubility is critical for applications such as reaction engineering, purification, formulation of drug delivery systems, and analytical method development.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[1][2][3] For a solution to form, the energy released from the new solute-solvent interactions must be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions. These interactions are mediated by intermolecular forces:

-

Dispersion Forces: Weak, transient attractions present in all molecules.

-

Dipole-Dipole Forces: Attractive forces between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[4]

The compound 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol can engage in all three types of interactions. Its solubility will be highest in solvents that can reciprocate these interactions, particularly strong hydrogen bonding and polar interactions.[1][5]

A more quantitative approach to predicting solubility involves concepts like Hansen Solubility Parameters (HSP) .[6][7][8] HSP deconstructs the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6][7] The principle states that substances with similar HSP values are likely to be miscible.[6][7][9] While beyond the scope of this guide to calculate HSP for our target molecule, this framework provides an authoritative basis for understanding that a solvent's ability to dissolve a solute is a multi-faceted property, not just a simple measure of polarity.[10]

A Survey of Relevant Organic Solvents

To experimentally determine the solubility profile, a diverse set of organic solvents should be selected, representing different classes based on polarity and hydrogen bonding capability.[11][12][13][14]

| Solvent Class | Example Solvent | Key Characteristics | Expected Interaction with Solute |

| Polar Protic | Methanol, Ethanol | Possess O-H or N-H bonds; can act as H-bond donors and acceptors. | High Solubility Expected. These solvents can effectively solvate the hydroxyl and amine groups of the solute through strong hydrogen bonding. |

| Polar Aprotic | Acetonitrile, DMSO | Possess a large dipole moment but lack O-H or N-H bonds; act as H-bond acceptors only. | Moderate to High Solubility Expected. These solvents can accept hydrogen bonds from the solute's -OH and -NH groups and engage in strong dipole-dipole interactions. |

| Moderately Polar | Ethyl Acetate, THF | Have intermediate polarity and can act as H-bond acceptors. | Moderate Solubility Expected. The ether and carbonyl groups can interact with the solute's H-bond donors, but the overall interaction may be weaker than with polar protic solvents. |

| Nonpolar Aprotic | Toluene, Hexane | Low dipole moment and no H-bonding capability. | Low to Negligible Solubility Expected. These solvents primarily interact through weak dispersion forces, which are insufficient to overcome the strong intermolecular forces within the solute. |

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[15][16][17] This method is recommended by regulatory bodies like the OECD for its reliability.[18][19][20][21][22] It involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture at a constant temperature until equilibrium is reached.

Protocol: Shake-Flask Solubility Determination

Objective: To determine the saturation concentration of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol in various organic solvents at a controlled temperature.

Materials:

-

4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or MS)

Methodology:

-

Preparation of Stock Standards: Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol). From this, create a series of calibration standards of known concentrations.

-

Sample Preparation: a. Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium.[15] b. Record the mass of the added solid. c. Accurately pipette a known volume (e.g., 2.0 mL) of the test solvent into the vial.

-

Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).[17] c. Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[16][17][23]

-

Phase Separation: a. After equilibration, visually confirm the presence of excess solid. b. Remove the vials and allow the solid to settle. c. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Temperature control during this step is critical to prevent changes in solubility.[24]

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step removes any remaining microscopic particulates. c. Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample and the calibration standards via HPLC.

-

Quantification: a. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. b. Use the regression equation from the calibration curve to determine the concentration of the diluted sample. c. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.

Workflow Diagram: Isothermal Shake-Flask Method

Caption: Interaction potential between the solute and solvent classes.

Conclusion

The solubility of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol is fundamentally dictated by its amphiphilic nature and its strong capacity for hydrogen bonding. Its solubility is expected to be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in nonpolar solvents. The isothermal shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust and definitive means of quantifying its solubility across a spectrum of organic media. The data generated from such studies is invaluable for making informed decisions in chemical process design, formulation development, and purification strategies, ensuring both efficiency and product quality.

References

-

CK-12 Foundation. (n.d.). What effect do intermolecular forces have on solubility? Retrieved from [Link]

-

Wikipedia. (2024). Hansen solubility parameter. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (1995). Test Guideline 105: Water Solubility. Retrieved from [Link]

-

Saskatchewan Open Educational Resources. (n.d.). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

Pearson. (n.d.). Solubility and Intermolecular Forces. Retrieved from [Link]

-

Technical University of Denmark. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 8.2: Solubility and Intermolecular Forces. Retrieved from [Link]

-

Vedantu. (n.d.). How do Intermolecular forces affect solubility. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Allen Solvents. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

-

University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

SciSpace. (2012). Organic solvents in the pharmaceutical industry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

-

Purdue University. (n.d.). Alcohols and Ethers. Retrieved from [Link]

Sources

- 1. ck12.org [ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 4. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. paint.org [paint.org]

- 10. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 11. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. scielo.br [scielo.br]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 22. OECD 105 - Phytosafe [phytosafe.com]

- 23. bioassaysys.com [bioassaysys.com]

- 24. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Amino Alcohol PEG Linkers and Their Derivatives in Advanced Drug Development

Abstract

The precise architecture of linker molecules is a cornerstone of modern therapeutic design, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast array of chemical linkers, amino alcohol Polyethylene Glycol (PEG) derivatives have emerged as a class of significant interest. Their inherent bifunctionality, coupled with the exceptional physicochemical properties of the PEG chain, offers a versatile platform for drug developers. This guide provides an in-depth exploration of the core chemistry, synthesis, and strategic application of amino alcohol PEG linkers, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key concepts with structured data and diagrams to empower rational design in next-generation therapeutics.

The Strategic Importance of Amino Alcohol PEG Linkers

At its core, an amino alcohol PEG linker is a heterobifunctional molecule featuring an amino group (-NH2) and a hydroxyl group (-OH) at the termini of a defined-length polyethylene glycol chain.[1][2] This specific arrangement is not a matter of convenience but a deliberate design choice that imparts significant advantages in the complex world of bioconjugation.

-

The Amino Terminus: The primary amine is a nucleophilic workhorse, readily reacting with a variety of electrophilic functional groups. This makes it an ideal handle for conjugation to carboxylic acids (forming stable amide bonds), activated NHS esters, and carbonyls (such as aldehydes or ketones).[3]

-

The Hydroxyl Terminus: The alcohol group provides a secondary, orthogonal site for modification. It can be further derivatized or used as an attachment point for payloads, targeting ligands, or other molecular entities, offering multi-step synthetic flexibility.[4]

-

The PEG Backbone: The PEG chain is the silent enabler. Its properties are crucial for overcoming the challenges associated with many potent therapeutic payloads, which are often hydrophobic.[5] The PEG linker enhances aqueous solubility, can reduce aggregation, minimizes immunogenicity, and improves the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final conjugate.[5][6][7]

The strategic value lies in this combination: predictable, versatile reactivity coupled with a biocompatible "solubility and stability" engine. This allows drug developers to connect distinct molecular components—like a specificity-granting antibody and a potent cytotoxic drug—while maintaining control over the final product's behavior in a biological system.[]

Core Chemistry and Key Derivatives

The versatility of the amino alcohol PEG linker platform stems from the ability to modify its core structure. The length of the PEG chain and the nature of the terminal groups can be precisely tuned to optimize performance for a specific application.

The Polyethylene Glycol (PEG) Spacer

PEG linkers can be categorized into two main classes:

-

Polydisperse PEGs: These are mixtures of PEG chains with a range of molecular weights. While historically important, their heterogeneity presents significant analytical and characterization challenges in modern drug development, where precision is paramount.[9]

-

Monodisperse (or Discrete) PEGs: These are highly pure compounds with a single, defined chemical structure and an exact molecular weight.[9] For applications like ADCs and PROTACs, monodisperse PEGs are the industry standard. They ensure batch-to-batch consistency and a homogenous final product, which is critical for regulatory approval and predictable clinical outcomes.[7]

The length of the PEG chain is a critical design parameter. A longer chain generally imparts greater solubility but can sometimes negatively impact cell permeability or binding affinity.[10] Therefore, the choice of PEG length (e.g., PEG4, PEG8, PEG12) is a careful optimization process.[11][12]

Common Derivatives and Their Reactivity

While the parent amino-PEG-alcohol is a useful building block, its derivatives are often employed in multi-step syntheses. Protecting groups are commonly used to ensure selective reactions.

-

Boc-Protected Amino PEG Alcohols: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for the amine. This allows chemists to perform reactions on the hydroxyl terminus without interference from the highly reactive amine. The Boc group can then be cleanly removed under acidic conditions to reveal the amine for the next conjugation step.

Applications in Advanced Therapeutics

The unique properties of amino alcohol PEG linkers make them highly valuable in cutting-edge therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb). The linker's role is dual: it must be stable enough to prevent premature drug release in systemic circulation but allow for efficient payload release at the tumor site.[13][14]

Hydrophilic PEG linkers are instrumental in overcoming the challenges posed by hydrophobic payloads.[5] By incorporating a PEG spacer, developers can:

-

Increase the Drug-to-Antibody Ratio (DAR): Attempts to attach more than 3-4 hydrophobic drug molecules per antibody often lead to aggregation and rapid clearance.[5] PEG linkers mitigate this by increasing the overall solubility of the conjugate, allowing for higher, more potent DAR values without compromising stability.[10][11]

-

Improve Pharmacokinetics: The hydrophilic nature of PEG can lead to a longer circulation half-life and an increased area under the plasma concentration-time curve (AUC), enhancing the probability of the ADC reaching the tumor.[5]

-

Enable Different Release Mechanisms: PEG linkers can be part of both cleavable and non-cleavable systems.

-

Cleavable Linkers: These are designed to break in response to specific triggers in the tumor microenvironment, such as low pH (using hydrazone bonds) or specific enzymes like cathepsin B (using peptide sequences like Val-Cit).[6][15][16]

-

Non-Cleavable Linkers: These rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[14]

-

| Linker Attribute | Impact on ADC Performance | Rationale / Causality |

| Monodisperse PEG Chain | Ensures homogeneity, predictable PK | A single molecular weight species simplifies analysis and ensures consistent biological activity, a key regulatory requirement.[7] |

| Hydrophilicity | Reduces aggregation, improves solubility | Counteracts the hydrophobicity of the cytotoxic payload, preventing the formation of high-molecular-weight species that are rapidly cleared.[7][11] |

| Chain Length | Modulates solubility and steric hindrance | Must be optimized to provide sufficient solubility without sterically hindering the antibody's ability to bind to its target antigen.[10] |

| Cleavable Site (Optional) | Enables targeted drug release | Allows for payload release in the tumor microenvironment or intracellularly, potentially widening the therapeutic window.[13][15] |

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[10] The linker is not just a spacer; its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[10]

PEG linkers are frequently incorporated into PROTAC design to:

-

Enhance Solubility: Many small molecule ligands used in PROTACs have poor aqueous solubility. A PEG linker can significantly improve this, aiding in formulation and bioavailability.[10][12]

-

Optimize Ternary Complex Formation: The flexibility and length of the PEG chain can provide the optimal distance and orientation between the two ligands, which is essential for efficient ubiquitination.[10]

-

Improve Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, the right balance of PEG length can positively influence cell permeability and oral absorption characteristics.[12]

Experimental Protocol: Synthesis of a Boc-Amino-PEG-Payload Conjugate

This protocol outlines a representative, self-validating workflow for the synthesis and purification of an intermediate used in bioconjugation.

Objective: To conjugate a carboxylic acid-containing payload to the hydroxyl terminus of a Boc-protected amino PEG alcohol via an ester linkage.

Materials:

-

Boc-NH-PEG4-OH (MW: 293.36 g/mol )

-

Payload-COOH (e.g., a fluorescent dye or small molecule drug)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Methodology:

-

Reagent Preparation:

-

Dissolve Boc-NH-PEG4-OH (1.0 eq) and Payload-COOH (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate and DCC. The slight excess of the payload ensures complete consumption of the more valuable PEG linker.

-

-

Activation and Coupling:

-

Cool the solution to 0°C in an ice bath.

-

Add DMAP (0.1 eq) followed by the slow, portion-wise addition of DCC (1.2 eq).

-

Causality: DCC is the coupling agent that activates the carboxylic acid. DMAP acts as a catalyst to accelerate the esterification reaction. Cooling the reaction controls the rate and minimizes side reactions.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 10% Methanol in DCM. Visualize spots under UV light and/or by staining (e.g., potassium permanganate).

-

Self-Validation: The disappearance of the starting material spots and the appearance of a new, less polar product spot indicates a successful reaction.

-

-

Workup and Purification:

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates as a white solid.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

-

Causality: The aqueous washes remove unreacted acid, DMAP, and any water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography using a gradient elution (e.g., Hexanes/EtOAc).

-

Self-Validation: Pooling the correct fractions based on TLC analysis and obtaining a single spot on a final TLC confirms the purity of the isolated product.

-

-

Characterization:

-

Confirm the identity and purity of the final product, Boc-NH-PEG4-O-Payload, using:

-

¹H NMR: To confirm the presence of characteristic peaks for the Boc group, PEG chain, and the payload.

-

LC-MS: To verify the correct molecular weight of the conjugate.

-

-

Conclusion and Future Perspectives

Amino alcohol PEG linkers represent a powerful and versatile class of tools for the modern drug developer. Their well-defined structure, tunable properties, and predictable reactivity provide a robust foundation for constructing complex therapeutic conjugates.[1][17] By carefully selecting the PEG chain length and employing appropriate synthetic strategies, researchers can rationally design ADCs and PROTACs with improved solubility, stability, and pharmacokinetic profiles.[11][12]

Future innovations will likely focus on developing novel cleavable motifs integrated within the PEG backbone to provide even greater control over drug release, as well as creating branched or multi-arm PEG structures to attach multiple payloads or targeting moieties.[5][16] As the demand for highly targeted and potent therapeutics grows, the strategic application of advanced linkers like amino alcohol PEG derivatives will remain central to achieving clinical success.

References

- Benchchem. (n.d.). Cleavable vs. Non-Cleavable PEG Linkers for Drug Delivery: A Comparative Guide.

- Benchchem. (n.d.). A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers in Drug Delivery.

- AxisPharm. (n.d.). Amino-PEG-alcohol.

- PurePEG. (2025, July 23). Cleavable vs. Non-Cleavable PEG Linkers: Key Differences and Applications.

- PurePEG. (2025, July 1). Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications.

- Vector Labs. (n.d.). Amino PEG Alcohols.

- PMC. (n.d.). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery.

- ADC Review. (n.d.). PEG Linkers.

- Benchchem. (n.d.). The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide.

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- Books. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.

- Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents.

- (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.

- JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers.

- BroadPharm. (n.d.). Amino-PEG11-alcohol, 15332-94-2.

- MedKoo Biosciences. (n.d.). Amino-PEG12-alcohol | CAS#1345681-71-1 | Amino PEG Linker.

- MedchemExpress.com. (n.d.). Amino-PEG24-alcohol | PROTAC Linkers.

- ChemPep. (n.d.). Overview of PEG Linkers.

- ACS Pharmacology & Translational Science. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

- ACS Publications. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

- PMC. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

- BroadPharm. (2020, December 11). What are PEG Linkers?.

Sources

- 1. Amino-PEG-alcohol | Amino-PEG-OH | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Amino-PEG11-alcohol, 15332-94-2 | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. adcreview.com [adcreview.com]

- 6. purepeg.com [purepeg.com]

- 7. books.rsc.org [books.rsc.org]

- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. purepeg.com [purepeg.com]

- 16. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chempep.com [chempep.com]

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol IUPAC name and synonyms

Chemical Identity, Synthesis Strategies, and Applications in Bioconjugation

Executive Summary

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS: 1248098-50-1) is a specialized heterobifunctional linker used extensively in the development of PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and ionizable lipids for RNA delivery.

Distinguished by its secondary amine core flanked by a short polyethylene glycol (PEG) chain and a hydroxybutyl tail, this molecule serves as a critical "solubility-tuning" vertex. The secondary amine provides a reactive handle for further alkylation or acylation, while the primary alcohol allows for esterification or conversion into a leaving group. This guide details the physicochemical properties, validated synthetic routes, and critical quality attributes (CQAs) necessary for its use in high-value pharmaceutical applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol |

| Common Synonyms | N-[2-(2-Methoxyethoxy)ethyl]-4-hydroxybutylamine; 4-(2-(2-Methoxyethoxy)ethylamino)-1-butanol; mPEG2-amino-C4-alcohol |

| CAS Registry Number | 1248098-50-1 |

| Molecular Formula | C₉H₂₁NO₃ |

| Molecular Weight | 191.27 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Solubility | Miscible in water, DMSO, Methanol, DCM; Sparingly soluble in Hexanes |

| pKa (Calculated) | ~9.8 (Secondary Amine) |

| LogP | -0.6 (Hydrophilic) |

| Storage | Inert atmosphere (Argon/Nitrogen), -20°C (Hygroscopic) |

Strategic Synthesis Protocols

Synthesizing secondary amines with high selectivity (avoiding tertiary amine byproducts) is a classic challenge in organic chemistry. For this molecule, two primary routes are industry-standard: Nucleophilic Substitution (Alkylation) and Reductive Amination .

Method A: Nucleophilic Substitution (Scalable)

This method involves the reaction of 4-amino-1-butanol with an activated PEG derivative (Tosylate or Mesylate).

Reaction Logic: The nucleophilicity of the primary amine in 4-amino-1-butanol is exploited to displace a sulfonate leaving group on the PEG chain. To prevent over-alkylation (formation of the tertiary amine), a significant excess of the amino alcohol is required.

Experimental Protocol

-

Activation: Dissolve 2-(2-methoxyethoxy)ethanol (1.0 eq) in DCM with Et3N (1.5 eq). Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir 4h. Wash with 1N HCl, brine, dry over Na2SO4, and concentrate to yield the PEG-Tosylate.

-

Alkylation:

-

Charge a reactor with 4-amino-1-butanol (5.0 eq) and Acetonitrile (ACN).

-

Heat to 60°C.

-

Add PEG-Tosylate (1.0 eq) dissolved in ACN dropwise over 2 hours. Note: Slow addition is critical to maintain the high amine-to-electrophile ratio locally.

-

Reflux for 12 hours.

-

-

Workup & Purification:

-

Concentrate under reduced pressure to remove solvent.

-

Resuspend in DCM and wash with basic water (pH 11) to remove unreacted 4-amino-1-butanol (which partitions into the aqueous phase due to high polarity).

-

Purification: Flash column chromatography (DCM:MeOH:NH4OH, gradient 95:5:0.5 to 90:10:1) is required to separate the secondary amine product from trace tertiary amine byproducts.

-

Method B: Reductive Amination (High Specificity)